(2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate
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Overview
Description
(2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-7-methoxyquinoline with 2-chloropyridine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the quinoline and pyridine rings can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinone derivatives, while reduction can lead to the formation of dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases like potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution: Formation of various substituted quinoline and pyridine derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new organic compounds .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its quinoline moiety is known to interact with DNA and enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but differs in functional groups.
N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline: Similar structure but with an aniline moiety instead of pyridine.
Uniqueness
(2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate is unique due to its dual chloro and methoxy substitutions, which enhance its reactivity and potential biological activity. The presence of both quinoline and pyridine rings also contributes to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
(2-chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-23-13-3-2-10-6-12(16(19)21-14(10)8-13)9-24-17(22)11-4-5-20-15(18)7-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCKHNSTYULDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)COC(=O)C3=CC(=NC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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